alpha-Ionol

Flavor Authentication Stable Isotope Analysis Regulatory Compliance

alpha-Ionol is a C13-norisoprenoid alcohol with FEMA GRAS and JECFA safety clearance. Its low vapor pressure (0.000235 mmHg) enables 48-88h fragrance substantivity, ideal for woody-violet bases at 1-8% loading. Unlike beta-ionone, it lacks population-dependent anosmia, ensuring uniform sensory perception in mass-market flavors. For EU natural claims, verify δ13C between -33.6‰ and -36.6‰. Standard purity is ≥98%.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 472-78-6
Cat. No. B1630846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ionol
CAS472-78-6
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1C=CC(C)O)(C)C
InChIInChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3
InChIKeyPWDOJWCZWKWKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Ionol (CAS 472-78-6) for Procurement: Chemical Identity and Regulatory Status


alpha-Ionol (CAS 472-78-6; FEMA 3624; JECFA 391) is a C13-norisoprenoid alcohol, chemically defined as (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol, with molecular formula C13H22O and molecular weight 194.31 g/mol . It belongs to the ionone/ionol family of aroma compounds derived from carotenoid degradation and is approved for use as a flavoring agent by FEMA and JECFA, with an ADI classification of 'no safety concern at current levels of intake' [1].

alpha-Ionol Procurement Risk: Why Beta-Ionol, Dihydroionol, or Ionones Cannot Serve as Drop-In Replacements


Within the ionone/ionol family, structurally adjacent compounds—including beta-ionol, dihydro-beta-ionol, alpha-ionone, and beta-ionone—exhibit fundamentally distinct sensory properties, stability profiles, and receptor-level population responses that preclude direct substitution without reformulation. The position of the double bond (alpha vs. beta configuration) and the oxidation state (alcohol vs. ketone) drive divergent odor character, substantivity, and threshold perception [1]. Critically, beta-ionone demonstrates a bimodal population detection distribution, with specific anosmia affecting approximately 50% of individuals—a phenomenon not observed for alpha-ionone, which shows narrow threshold variation across populations [2]. Substituting alpha-ionol with an ionone or alternative ionol therefore introduces unpredictable sensory variance, formulation instability, and consumer acceptance risk that requires quantitative justification.

alpha-Ionol Quantitative Evidence Guide: Head-to-Head Differentiation Data for Procurement Decisions


alpha-Ionol vs. Beta-Ionol/Ol: Isotopic Provenance Authentication for 'Natural' Regulatory Compliance

alpha-Ionol can be authenticated as 'natural' (ex plant) or synthetic using stable isotope ratio mass spectrometry, providing quantitative procurement criteria that are unavailable for beta-ionol in the same regulatory contexts [1]. This analytical differentiation is essential for EU compliance, where 'natural' designation requires verifiable origin data.

Flavor Authentication Stable Isotope Analysis Regulatory Compliance

alpha-Ionone vs. Beta-Ionone: Population Detection Threshold Variance and Specific Anosmia Risk

In a controlled sensory study with orange juice matrix, beta-ionone exhibited extreme threshold variability due to specific anosmia, with orthonasal detection thresholds 985 times higher and retronasal thresholds 490 times higher for non-perceivers compared to perceivers [1]. In contrast, alpha-ionone showed no such population-dependent threshold divergence, with all panelists perceiving the compound within a narrow concentration range. This finding supports the use of alpha-ionol (the reduced alcohol analog of alpha-ionone) in formulations where predictable, uniform consumer sensory experience across populations is required.

Sensory Science Flavor Formulation Consumer Acceptability

alpha-Ionol vs. Ionones: Reduced Volatility and Extended Substantivity for Fragrance Longevity

alpha-Ionol (alcohol) demonstrates substantially lower volatility than its ketone analogs (alpha-ionone and beta-ionone), as evidenced by vapor pressure data and substantivity measurements on blotter. Bedoukian Research Inc. technical datasheets report α-ionol tenacity on blotter exceeding 48 hours at recommended use levels of 1-8% [1], whereas ionones exhibit significantly shorter persistence due to higher vapor pressure.

Fragrance Formulation Substantivity Volatility

3-Oxo-alpha-Ionol Glycoside: Quantitative Enrichment in Specific Grape Varieties and Wine Aging

3-Oxo-α-ionol, the oxidized derivative of α-ionol, occurs as a glycosidically bound aroma precursor in grapes. In a comparative GC-MS analysis of three Tunisian autochthonous Vitis vinifera varieties, 3-oxo-α-ionol was found exclusively in its glycosidically bound form (absent in free volatile fraction) with significantly higher concentrations in Asli and Ferrani varieties than in Beldi [1]. Additionally, in Tannat wine accelerated aging studies, 3-oxo-α-ionol content increased during aging, correlating with desirable sensory maturation [2].

Wine Chemistry Glycosidic Precursors Varietal Aroma Potential

alpha-Ionol Biotransformation: First-Time Microbial Conversion to 3-Oxo-alpha-Ionone with Differential Fungal Yields

α-Ionol has been converted for the first time to 3-oxo-α-ionone via microbial biotransformation using plant pathogenic fungi [1]. This provides a 'natural' (biocatalytic) route to a valuable flavor compound that differs from conventional chemical oxidation. Yield differences between fungal strains are quantitatively defined, enabling strain selection based on productivity requirements.

Biotransformation Green Chemistry Natural Flavor Synthesis

alpha-Ionol Odor Profile Differentiation: Woody-Violet-Vetiver Complex vs. Simpler Ionone Floral Notes

Commercial technical datasheets and industry odor descriptions consistently differentiate α-ionol from its ketone analogs and from β-ionol. α-Ionol is characterized by a complex woody, violet, and vetiver note with ionone-like sweetness [1], whereas α-ionone is described as floral, violet-like with honey aspects, and β-ionone as raspberry, violet, woody [2]. This odor complexity provides formulators with a distinct blending profile.

Odor Characterization Fragrance Selection Sensory Profiling

alpha-Ionol Application Scenarios: Evidence-Backed Use Cases for Procurement and Formulation


Natural Flavor Formulations Requiring EU-Compliant Origin Authentication

Based on the stable isotope authentication data in Section 3, procurement of alpha-ionol for EU-regulated natural flavor applications must prioritize material with verified δ13C values between -33.6‰ and -36.6‰ (natural raspberry-derived range) [1]. Synthetic α-ionol (δ13C ≈ -24.5‰) is analytically distinguishable and cannot be labeled 'natural' under EU regulations. This scenario applies to natural raspberry, violet, and berry flavor formulations where regulatory compliance and audit-ready documentation are required. Request certificates of analysis including HRGC-C/P-IRMS δ13C and δ2H values from suppliers.

Long-Lasting Fine Fragrance and Personal Care Base Notes Requiring >48-Hour Substantivity

For fine fragrance, body lotion, and home care formulations requiring extended scent longevity, alpha-ionol's low vapor pressure (0.000235 mmHg) and substantivity exceeding 48-88 hours on blotter provide a quantitative advantage over more volatile ionones (0.009-0.014 hPa) [1][2]. Recommended use levels of 1-8% in fragrance concentrates deliver a woody-violet-vetiver base note that persists through dry-down, reducing the need for multiple reapplication or higher loading of alternative base materials. This scenario is particularly relevant for prestige fragrance lines, luxury personal care, and high-end home fragrance where longevity is a key consumer value proposition.

Population-Uniform Flavor Formulations Avoiding β-Ionone-Specific Anosmia Risk

As demonstrated in Section 3, beta-ionone exhibits specific anosmia affecting approximately 50% of the population, with orthonasal thresholds elevated 985× in non-perceivers compared to perceivers [1]. Alpha-ionone (and by class inference, alpha-ionol) shows no such population-dependent threshold divergence. For mass-market food and beverage products—particularly orange, berry, and tropical flavor systems—substituting beta-ionone with alpha-ionol or its derivatives ensures uniform sensory perception across all consumers, mitigating the risk of 'flavor blindness' complaints and inconsistent consumer acceptance. This scenario applies to product development for global CPG brands, functional beverages, and nutraceutical flavor masking.

Biocatalytic Production of Natural 3-Oxo-Alpha-Ionone via Fungal Biotransformation

Based on the biotransformation yield data in Section 3, alpha-ionol serves as a substrate for microbial conversion to 3-oxo-α-ionone using Fusarium culmorum (15.3% yield) or Aspergillus niger (6.6% yield) over 7 days at 25°C [1]. This 'natural' biocatalytic route provides an alternative to chemical oxidation for producing 3-oxo-α-ionone—a compound identified as a glycosidic aroma precursor in wine and tobacco. Procurement of alpha-ionol for this application should prioritize substrate purity ≥90% and evaluate strain productivity (Fusarium culmorum offers 2.3× higher yield). This scenario applies to biotechnology companies developing natural flavor ingredients, green chemistry research programs, and fermentation-based aroma chemical manufacturing.

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